[4-(4-fluorophenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone
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Overview
Description
[4-(4-fluorophenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a fluorophenyl group and a pyrazole ring substituted with a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-fluorophenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone typically involves multiple steps, including the formation of the piperazine and pyrazole rings, followed by their functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(4-fluorophenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-fluorophenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for investigating receptor binding and enzyme inhibition.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of various industrial applications.
Mechanism of Action
The mechanism of action of [4-(4-fluorophenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, [4-(4-fluorophenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone stands out due to its unique combination of functional groups. The presence of both a fluorophenyl and a thienyl group provides distinct chemical properties and reactivity patterns, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19FN4OS |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C19H19FN4OS/c1-22-17(13-16(21-22)18-3-2-12-26-18)19(25)24-10-8-23(9-11-24)15-6-4-14(20)5-7-15/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
GELCQFDSSFNTEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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